

Celad: A Tool for Elucidating Protein-Ligand Interactions of Protein X

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Compound of Interest		
Compound Name:	Celad	
Cat. No.:	B1223045	Get Quote

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the intricate dance between proteins and their ligands is fundamental to unraveling complex biological processes and advancing therapeutic interventions. **Celad**, powered by Affinity Capillary Electrophoresis (ACE), offers a robust and sensitive platform for the quantitative analysis of these interactions. This application note details the use of the **Celad** system to investigate the binding of a model protein, Bovine Carbonic Anhydrase II (BCA II), referred to herein as Protein X, with a class of well-characterized inhibitors, the sulfonamides.

Protein X is a zinc-containing metalloenzyme that plays a crucial role in pH homeostasis and CO2 transport in physiological systems. Its inhibition has therapeutic applications in various conditions, including glaucoma and altitude sickness. Sulfonamides are known to bind to the active site of Protein X, making this a well-established model system for studying protein-ligand interactions. The **Celad** system enables the precise determination of binding affinities (dissociation constants, Kd) and provides insights into the stoichiometry of these interactions with minimal sample consumption and without the need for labeling.

Principle of Celad (Affinity Capillary Electrophoresis)



The **Celad** system leverages the principles of capillary electrophoresis to separate molecules based on their electrophoretic mobility. In an ACE experiment, a constant concentration of the protein of interest (Protein X) is injected into a capillary filled with a run buffer containing varying concentrations of a ligand (e.g., a sulfonamide). The binding of the charged ligand to the protein alters the protein's overall charge-to-mass ratio, resulting in a change in its electrophoretic mobility. This "mobility shift" is directly proportional to the fraction of protein bound to the ligand. By plotting the change in mobility against the ligand concentration, a binding curve can be generated, from which the dissociation constant (Kd) can be accurately determined.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of Protein X (Bovine Carbonic Anhydrase II) binding to various sulfonamide inhibitors using the **Celad** system.

Table 1: Binding Affinities of Sulfonamide Inhibitors to Protein X (Bovine Carbonic Anhydrase II)

Sulfonamide Inhibitor	Inhibition Constant (K_I) (nM)[1]
Acetazolamide	12
Methazolamide	14
Ethoxzolamide	8
Dichlorphenamide	25
Benzolamide	3

Note: Inhibition constants (K_I) are presented as a close approximation of dissociation constants (Kd) for competitive inhibitors.

Table 2: Experimental Parameters for **Celad** Analysis



Parameter	Value
Capillary	Fused-silica, 50 μm i.d., 360 μm o.d., 50 cm total length (40 cm to detector)
Run Buffer	25 mM Tris-HCl, pH 7.4
Applied Voltage	20 kV
Temperature	25 °C
Detection	UV absorbance at 214 nm
Injection	50 mbar for 5 seconds
Protein X Concentration	1 μΜ
Ligand Concentration Range	0 - 100 μΜ

Experimental ProtocolsProtocol 1: Preparation of Reagents

- Protein X Solution (10 μM Stock):
 - \circ Dissolve lyophilized Bovine Carbonic Anhydrase II (BCA II) in 25 mM Tris-HCl buffer (pH 7.4) to a final concentration of 10 μ M.
 - Determine the exact protein concentration spectrophotometrically by measuring the absorbance at 280 nm (extinction coefficient for BCA II is 5.4 x 10⁴ M-1 cm-1).
 - Store the stock solution in aliquots at -20°C.
- Sulfonamide Ligand Solutions (1 mM Stock):
 - Dissolve each sulfonamide inhibitor in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with 25 mM Tris-HCl buffer (pH 7.4) to a final concentration of 1 mM.
 - Store the stock solutions at -20°C.



• Run Buffer Series:

- Prepare a series of run buffers (25 mM Tris-HCl, pH 7.4) containing varying concentrations of the sulfonamide ligand (e.g., 0, 5, 10, 20, 40, 60, 80, 100 μM).
- To prepare the run buffers, dilute the 1 mM sulfonamide stock solution into the appropriate volume of 25 mM Tris-HCl buffer.
- Degas all buffers by sonication or vacuum filtration before use.

Protocol 2: Celad (ACE) Experiment

- Capillary Conditioning:
 - Before the first use, rinse the capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and run buffer (30 min).
 - Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the corresponding run buffer for the next experiment (5 min).
- Sample Preparation:
 - \circ For each run, prepare a sample by diluting the 10 μ M Protein X stock solution to a final concentration of 1 μ M in the corresponding run buffer (containing a specific concentration of the sulfonamide ligand).
- Celad System Setup and Run:
 - Set the capillary temperature to 25°C.
 - Fill the capillary and the inlet/outlet vials with the same run buffer containing the desired ligand concentration.
 - Inject the prepared sample (1 μM Protein X in the same run buffer) into the capillary (50 mbar for 5 seconds).
 - Apply a voltage of 20 kV.



- Monitor the migration of Protein X by detecting the UV absorbance at 214 nm.
- Record the migration time of the Protein X peak.
- Data Collection:
 - Repeat the experiment for each sulfonamide concentration in the run buffer series.
 - For each concentration, perform the measurement in triplicate to ensure reproducibility.

Protocol 3: Data Analysis

- Calculate Electrophoretic Mobility:
 - \circ The electrophoretic mobility (μ) of Protein X at each ligand concentration is calculated using the following equation: μ = (Ld * Lt) / (V * t_m) where Ld is the effective capillary length, Lt is the total capillary length, V is the applied voltage, and t_m is the migration time of Protein X.
- Determine the Mobility Shift:
 - o Calculate the change in electrophoretic mobility ($\Delta\mu$) at each ligand concentration relative to the mobility of the free protein (in the absence of ligand): $\Delta\mu = \mu_{-}$ obs μ_{-} free where μ_{-} obs is the observed mobility at a given ligand concentration and μ_{-} free is the mobility of the free protein.
- Calculate the Dissociation Constant (Kd):
 - The dissociation constant (Kd) can be determined by fitting the mobility shift data to the following equation, which describes a 1:1 binding model: $\Delta\mu = \Delta\mu_{max} * ([L] / (Kd + [L]))$ where $\Delta\mu_{max}$ is the maximum change in mobility upon saturation with the ligand, and [L] is the concentration of the free ligand (which is approximately equal to the total ligand concentration in the run buffer as the protein concentration is much lower).
 - \circ A non-linear regression analysis of the plot of $\Delta\mu$ versus [L] will yield the value of Kd.

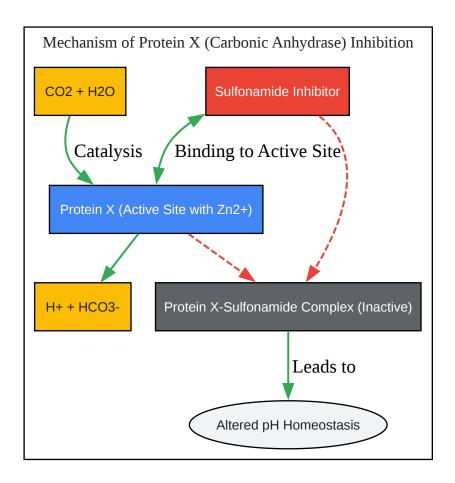
Mandatory Visualizations





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Caption: Workflow for determining protein-ligand binding affinity using the Celad system.



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Caption: Sulfonamide inhibition of Protein X catalytic activity.

Conclusion



The **Celad** system, based on Affinity Capillary Electrophoresis, provides a powerful and efficient method for the detailed characterization of protein-ligand interactions. As demonstrated with Protein X (Bovine Carbonic Anhydrase II) and its sulfonamide inhibitors, the platform allows for the accurate determination of binding affinities in a label-free manner. The detailed protocols and data analysis workflow presented in this application note offer a comprehensive guide for researchers in drug discovery and molecular biology to leverage the capabilities of the **Celad** system for their specific research needs.

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References

- 1. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? PubMed [pubmed.ncbi.nlm.nih.gov]
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